molecular formula C22H27ClN2O4 B4078729 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Cat. No. B4078729
M. Wt: 418.9 g/mol
InChI Key: NZXRUNFZSNEEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been found to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo, and has shown promising results in early-stage clinical trials.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, which could lead to the development of more effective cancer therapies.
In conclusion, 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical studies for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and identify the specific types of cancer that are most responsive to this compound.

Advantages and Limitations for Lab Experiments

3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its ability to inhibit the growth of a wide range of cancer cell types, and its favorable pharmacokinetic properties. However, one limitation of 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is that it may not be effective in all types of cancer, and further research is needed to identify the specific types of cancer that are most responsive to this compound.

Future Directions

There are several potential future directions for research on 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, including:
1. Combination therapy: 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide may be used in combination with other drugs to enhance its efficacy and reduce the potential for resistance.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict the response to 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, which could help to personalize treatment for individual patients.
3. Clinical trials: 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is currently being evaluated in several early-stage clinical trials, and further studies are needed to determine its safety and efficacy in larger patient populations.
4.

Scientific Research Applications

3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide can inhibit the growth of cancer cells by targeting specific signaling pathways that are important for cancer cell survival and proliferation.

properties

IUPAC Name

3-chloro-4-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4/c1-28-12-9-24-22(27)17-5-6-21(20(23)14-17)29-19-7-10-25(11-8-19)15-16-3-2-4-18(26)13-16/h2-6,13-14,19,26H,7-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXRUNFZSNEEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.